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molecular formula C8H11N3O2 B8796291 2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one CAS No. 1418131-86-8

2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No. B8796291
M. Wt: 181.19 g/mol
InChI Key: OSCXEGLRKLOKBZ-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

To a solution of 2-(azidomethyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (19 g, 92 mmol) in THF (945 mL) at 35° C. was added triphenylphosphine (26.5 g, 101 mmol). Gas evolution was noted immediately and after approximately 40 minutes a fine precipitate formed. The reaction was allowed to stir for 1.5 h then 18.17 mL water was added. After an addition 2 h the reaction mixture was cooled to room temperature, filtered twice, concentrated to approximately ⅓ of the original volume and filtered once more. The solid material was washed with THF to yield a total of 15.82 g of the title compound. 1H NMR (400 MHz, MeOD) δ ppm 2.66 (t, J=5.56 Hz, 2H) 3.76 (s, 2H) 3.94 (t, J=5.56 Hz, 2H) 4.49 (s, 2H)
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
945 mL
Type
solvent
Reaction Step One
Name
Quantity
18.17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[NH:6][C:7](=[O:15])[C:8]2[CH2:14][O:13][CH2:12][CH2:11][C:9]=2[N:10]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[NH2:1][CH2:4][C:5]1[NH:6][C:7](=[O:15])[C:8]2[CH2:14][O:13][CH2:12][CH2:11][C:9]=2[N:10]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1NC(C2=C(N1)CCOC2)=O
Name
Quantity
26.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
945 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.17 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a fine precipitate formed
ADDITION
Type
ADDITION
Details
After an addition 2 h the reaction mixture
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately ⅓ of the original volume
FILTRATION
Type
FILTRATION
Details
filtered once more
WASH
Type
WASH
Details
The solid material was washed with THF

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NCC=1NC(C2=C(N1)CCOC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.82 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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